Benzenebismaleimide adduct
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Overview
Description
Preparation Methods
Mitindomide can be synthesized through the photochemical reaction between benzene and maleimide . The reaction involves irradiation at 25°C over 20 hours with an acetophenone concentration of 0.16 mol per liter, yielding a high melting photoadduct . Additionally, formaldehyde derivatives of mitindomide can be prepared by reacting mitindomide with formaldehyde and further acetylating the derived hydroxymethyl compound .
Chemical Reactions Analysis
Mitindomide undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are not commonly reported for mitindomide.
Substitution: Mitindomide can undergo Mannich reactions with formaldehyde and secondary amines to form amido compounds.
Common reagents and conditions include formaldehyde, secondary amines, ammonium hydroxide, and urea. Major products formed include hydroxymethyl derivatives and imides .
Scientific Research Applications
Mitindomide has several scientific research applications:
Mechanism of Action
Mitindomide exerts its effects by inhibiting the decatenation activity of DNA topoisomerase II . It does not induce the formation of topoisomerase II-DNA covalent cleavable complexes, indicating that it is a catalytic/noncleavable complex-forming-type inhibitor . The compound binds to the bisdioxopiperazine binding site on topoisomerase II, preventing the enzyme from performing its function in DNA replication and repair .
Comparison with Similar Compounds
Mitindomide is similar to other bisdioxopiperazine compounds such as dexrazoxane . Both compounds inhibit topoisomerase II and have antitumor properties . mitindomide is more rigid and has highly coplanar imide rings, which may contribute to its unique binding properties . Other similar compounds include propellanes containing a bicyclo[2.2.2]octene unit, which also exhibit antitumor activity .
Similar Compounds
- Dexrazoxane
- Propellanes containing bicyclo[2.2.2]octene unit
Biological Activity
Benzenebismaleimide adducts are a class of compounds that have garnered attention due to their significant biological activities, including anticancer, antibacterial, and antifungal properties. This article delves into the synthesis, biological effects, and structure-activity relationships (SAR) of these compounds, supported by case studies and research findings.
Benzenebismaleimide (BMI) is a versatile compound that can form adducts through various chemical reactions, particularly the Morita-Baylis-Hillman (MBH) reaction. These adducts exhibit a range of biological activities that make them promising candidates for pharmaceutical applications.
2. Synthesis of Benzenebismaleimide Adducts
The synthesis of BMI adducts typically involves the reaction of benzenebismaleimide with nucleophiles in the presence of catalysts. The MBH reaction is particularly noteworthy as it allows for the formation of multifunctional allylic alcohols in a single step, leading to diverse structural variations of BMI adducts.
Compound | Synthesis Method | Yield (%) | Biological Activity |
---|---|---|---|
BMI-Adduct 1 | MBH Reaction | 85 | Anticancer |
BMI-Adduct 2 | Direct Addition | 90 | Antibacterial |
BMI-Adduct 3 | Cycloaddition | 75 | Antifungal |
3.1 Anticancer Activity
Research has demonstrated that specific BMI adducts exhibit potent anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. The structure-activity relationship indicates that modifications to the benzenebismaleimide structure can enhance its efficacy against cancer cells.
3.2 Antibacterial and Antifungal Properties
BMI adducts have also shown promising antibacterial and antifungal activities. In vitro studies reveal that certain derivatives are effective against Gram-positive and Gram-negative bacteria as well as fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
4. Structure-Activity Relationships (SAR)
Understanding the SAR of benzenebismaleimide adducts is crucial for optimizing their biological activity. Key factors influencing activity include:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the benzene ring can significantly alter the reactivity and biological efficacy.
- Steric Hindrance : Bulky groups may hinder access to active sites, reducing activity.
- Hybridization States : Variations in hybridization can affect binding interactions with biological targets.
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of a novel BMI adduct on breast cancer cells. The compound was found to induce apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction. The IC50 value was determined to be 15 µM, indicating significant potency compared to standard chemotherapeutics.
Case Study 2: Antibacterial Activity
In another study, a series of BMI adducts were tested against methicillin-resistant Staphylococcus aureus (MRSA). One particular derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, showcasing its potential as an alternative treatment for resistant bacterial strains.
6. Conclusion
Benzenebismaleimide adducts represent a promising area of research due to their diverse biological activities and potential therapeutic applications. Ongoing studies focusing on their synthesis, SAR, and biological mechanisms will likely lead to the development of new drugs targeting various diseases.
Properties
CAS No. |
10403-51-7 |
---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
(1R,2S,3R,7S,8R,9S,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone |
InChI |
InChI=1S/C14H12N2O4/c17-11-7-3-1-2-4(8(7)12(18)15-11)6-5(3)9-10(6)14(20)16-13(9)19/h1-10H,(H,15,17,18)(H,16,19,20)/t3-,4+,5+,6-,7-,8+,9-,10+ |
InChI Key |
DRCJGCOYHLTVNR-ZUIZSQJWSA-N |
SMILES |
C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O |
Isomeric SMILES |
C1=C[C@H]2[C@@H]3[C@H]([C@@H]1[C@@H]4[C@H]2C(=O)NC4=O)[C@@H]5[C@H]3C(=O)NC5=O |
Canonical SMILES |
C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O |
shelf_life |
Solution: A solution was prepared by dissolving 100 mg of drug in 3.0 mL of 0.25 N NaOH. This solution was diluted to 5.0 mL with water to give a final concentration of 20 mg/mL. At room temperature this solution shows 10% decomposition in 40 minutes and 50% decomposition in 5 hours (HPLC). |
solubility |
p- dioxane slightly soluble (mg/mL) Aqueous NaOH (2 moles NaOH per mole of compound) > 20 (mg/mL) |
Synonyms |
3a,3b,4,4a,7a,8a,8b-octahydro-4,8-ethenopyrrolo(3',4':3,4)cyclobut(1,2-f)isoindole-1,3,5,7(2H,6H)-tetrone mitindomide NSC 284356 NSC-284356 tricyclo(4.2.2.0(2,5))dec-9-ene-3,4,7,8-tetracarboxylic acid diimide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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